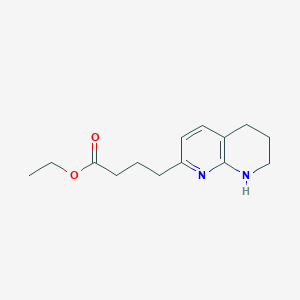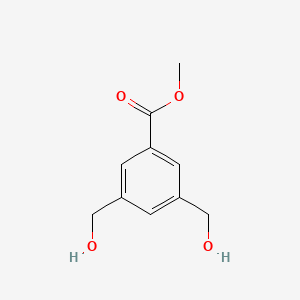
Methyl 3,5-bis(hydroxymethyl)benzoate
Overview
Description
Methyl 3,5-bis(hydroxymethyl)benzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and two hydroxymethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Methyl 3,5-bis(hydroxymethyl)benzoate is a compound that primarily targets the formation of hydrogen bonds in the field of crystal engineering . The compound’s primary targets are highly polar XH groups and lone pairs on electronegative atoms such as oxygen and nitrogen atoms .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . These hydrogen bonds are relatively strong and directional, and they can act in concert with each other . The compound integrates two different hydrogen bond functionalities into one single molecule, which poses the question about which of the respective hydrogen bonding motifs will be formed in a crystal structure .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation of hydrogen bonds . The affected pathways lead to the formation of specific synthon formations, which can be infinite chain or ring type . If both carboxylic acid and alcohol molecules are present, expanded dimers in which alcohol hydroxyls mediate between the carboxylic groups are possible .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of specific supramolecular synthons . These synthons are robust, i.e., rather predictable in structure . The compound can form two crystalline polymorphs dependent on the different crystallization conditions .
Action Environment
The action of the compound is influenced by environmental factors such as the crystallization conditions . The presence of a phenylacetylene spacer also influences the layer lattice arrangement of the benzoates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-bis(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-bis(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Another method involves the direct hydroxymethylation of methyl benzoate. This can be achieved by reacting methyl benzoate with formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(hydroxymethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(carboxymethyl)benzoic acid or 3,5-bis(formyl)benzoic acid.
Reduction: 3,5-bis(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-bis(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the manufacture of polymers, resins, and other materials due to its functional groups that can undergo further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar in structure but with only one hydroxyl group.
Methyl 3,5-dihydroxybenzoate: Contains hydroxyl groups directly attached to the benzene ring.
Methyl 3,5-bis(methoxymethyl)benzoate: Similar structure but with methoxy groups instead of hydroxymethyl groups.
Uniqueness
Methyl 3,5-bis(hydroxymethyl)benzoate is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3,5-bis(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,11-12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCYWPCWFFWHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


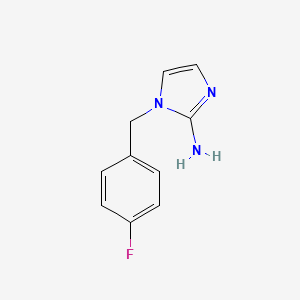

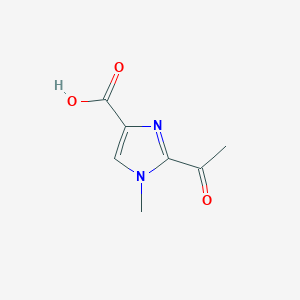
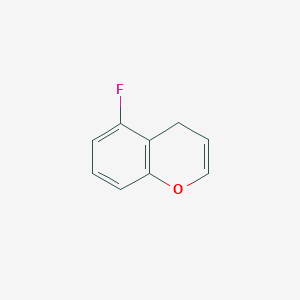

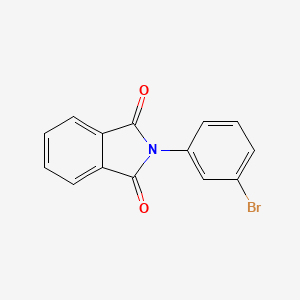
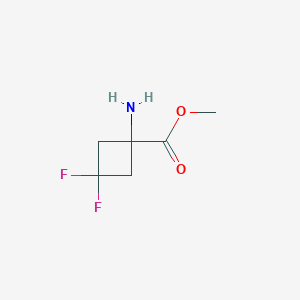
![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)
![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)
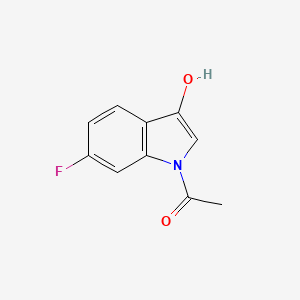
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)
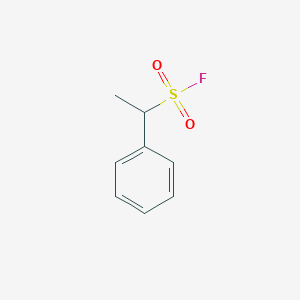
![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)
